BenchChemオンラインストアへようこそ!

5,5-Dimethyl-5H-thieno[3,2-b]pyran

Potassium channel opener Antihypertensive In vivo SHR model

5,5-Dimethyl-5H-thieno[3,2-b]pyran (CAS 129969-32-0) is a fused thieno[3,2-b]pyran heterocycle with the molecular formula C₉H₁₀OS. It serves as the critical olefinic intermediate in the synthesis of a well-characterized series of 6-hydroxy-7-amido-substituted potassium channel activators (PCAs).

Molecular Formula C9H10OS
Molecular Weight 166.24
CAS No. 129969-32-0
Cat. No. B2696818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-5H-thieno[3,2-b]pyran
CAS129969-32-0
Molecular FormulaC9H10OS
Molecular Weight166.24
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CS2)C
InChIInChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3
InChIKeyJIVGFTRLLYSYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-5H-thieno[3,2-b]pyran (CAS 129969-32-0): Core Scaffold Procurement Guide for Potassium Channel Activator R&D


5,5-Dimethyl-5H-thieno[3,2-b]pyran (CAS 129969-32-0) is a fused thieno[3,2-b]pyran heterocycle with the molecular formula C₉H₁₀OS . It serves as the critical olefinic intermediate in the synthesis of a well-characterized series of 6-hydroxy-7-amido-substituted potassium channel activators (PCAs) [1]. The compound features a 5,5-dimethyl substitution on the pyran ring that prevents aromatization to the thienopyrylium ion, thereby stabilizing the 5H-thieno[3,2-b]pyran nucleus for downstream functionalization at the C6–C7 olefinic bond [2].

Why 5,5-Dimethyl-5H-thieno[3,2-b]pyran Cannot Be Replaced by Generic Thienopyran or Benzopyran Intermediates in PCA Lead Optimization


Procurement of alternative fused pyran scaffolds—including the unsubstituted 5H-thieno[3,2-b]pyran, the regioisomeric thieno[2,3-b]pyran and thieno[3,4-b]pyran series, or the benzopyran (chromene) congeners—cannot recapitulate the structure-activity relationships established for the 5,5-dimethylthieno[3,2-b]pyran core. The 5,5-dimethyl group is structurally required to prevent oxidative aromatization, which otherwise abolishes the C6–C7 olefin that serves as the obligate synthetic handle for bromohydrin/epoxide installation of the critical 7-amido pharmacophore [1]. Furthermore, comparative antihypertensive evaluation demonstrates that the thieno[3,2-b]pyran regioisomer delivers quantitatively superior blood-pressure reduction relative to both the thieno[2,3-b]pyran and thieno[3,4-b]pyran isoteres and the benzopyran progenitor cromakalim [2][3].

Quantitative Differentiation Evidence: 5,5-Dimethyl-5H-thieno[3,2-b]pyran vs. Closest Analogs and Regioisomers


Derivatives Built on the 5,5-Dimethylthieno[3,2-b]pyran Scaffold Achieve 10-Fold Greater In Vivo Antihypertensive Potency than the Benzopyran Prototype Cromakalim

The optimized derivative trans-5,6-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-7-(2-oxopiperidin-1-yl)-5H-thieno[3,2-b]pyran (compound 32, also known as RWJ 26629) exhibits an ED₃₀ of 0.015 mg/kg p.o. in the spontaneously hypertensive rat (SHR) model, representing a 10-fold potency advantage over the benzopyran potassium channel opener cromakalim [1]. Compound 32 was synthesized directly from 5,5-dimethyl-5H-thieno[3,2-b]pyran via NBS bromohydrin formation (10.95 g scale) followed by epoxidation and piperidinone ring-opening [2].

Potassium channel opener Antihypertensive In vivo SHR model

The Thieno[3,2-b]pyran Regioisomer Delivers Superior Antihypertensive Activity Compared to Thieno[2,3-b]pyran and Thieno[3,4-b]pyran Isosteres

A systematic regioisomeric comparison of the three thienopyran scaffolds bearing identical 6-hydroxy-7-(2-oxopyrrolidin-1-yl) substitution revealed that the thieno[3,2-b]pyran isomer (compound 3) reduced mean arterial blood pressure by 53% at 20 mg/kg p.o. in SHR, compared to 49% for the thieno[3,4-b]pyran (compound 4) and 43% for the thieno[2,3-b]pyran (compound 5) [1]. The unsubstituted thiophene derivatives were active only at the 20 mg/kg screening dose, whereas introduction of a 2-nitro electron-withdrawing group into the thieno[3,2-b] series increased potency substantially—an effect not recapitulated in the thieno[3,4-b] series, where similar substitution significantly lowered potency [2].

Regioisomer comparison Potassium channel opener SHR blood pressure

The 5,5-Dimethyl-5H-thieno[3,2-b]pyran Scaffold Exhibits a Unique Electrocyclic Ring-Opening Equilibrium Not Observed in the Isosteric Chromene System

Thienopyrans 3 (thieno[3,2-b]), 4, and 5 (thieno[2,3-b]) were synthesized and found to have remarkable differences in stability. In acid milieu at room temperature, the thieno[2,3-b]pyran system (5) exists in equilibrium with its ring-opened thienopyranone valence tautomer 18. In contrast, the thieno[3,2-b]pyran system (3) preferentially remains in the closed heterocyclic form, with Gibbs free energy differences calculated at the AM1 level predicting the experimentally observed equilibrium position [1]. The isosteric chromene (2H-1-benzopyran) system does not display this reversible electrocyclic behavior, making the thieno[3,2-b]pyran nucleus a unique probe for studying heteroatom effects on pericyclic reaction manifolds.

Electrocyclic reaction Valence tautomerism Scaffold stability

The Direct Cromakalim Isostere on the 5,5-Dimethylthieno[3,2-b]pyran Template Is 3-Fold More Potent than Cromakalim, Confirming Bioisosteric Superiority of Thiophene over Benzene in This Scaffold

The direct cromakalim analogue constructed on the thieno[3,2-b]pyran scaffold—wherein the benzene ring of cromakalim is formally replaced by a thiophene ring—was found to be 3-fold more potent than cromakalim as an antihypertensive agent [1]. This result was obtained by comparing otherwise identical 6-hydroxy-7-(2-oxopyrrolidin-1-yl)-substituted compounds differing only in the aromatic ring identity (thiophene vs. benzene). The finding validates the classical bioisosteric replacement strategy and establishes that the thieno[3,2-b]pyran core confers an intrinsic potency multiplier independent of further substituent optimization.

Bioisosterism Thiophene-benzene replacement Potency enhancement

Elimination of Water (Enamide Formation) from 6-Hydroxy-5,5-dimethylthieno[3,2-b]pyran Derivatives Abolishes Antihypertensive Activity, Demonstrating That the 5,5-Dimethyl Scaffold Preserves the Essential Pharmacophoric Geometry

The Sanfilippo et al. study explicitly reports that elimination of water from 6-hydroxy-5,5-dimethylthieno[3,2-b]pyran derivatives to give the corresponding enamides 50–52—thiophene isosteres of bimakalim—diminishes antihypertensive activity significantly [1]. This negative SAR result confirms that the 6-hydroxy group and the saturated C6–C7 bond geometry are essential for activity. The 5,5-dimethyl substitution pattern is therefore not merely a synthetic convenience; it enforces the tetrahedral C5 geometry that locks the pyran ring into the bioactive conformation required for potassium channel activation.

SAR Pharmacophore geometry Enamide inactivation

The Thieno[3,2-b]pyran Core Is a Privileged Scaffold Extending Beyond Potassium Channels to PI3K and Kinase Inhibition, Supporting Multi-Target Drug Discovery Programs

Beyond the established potassium channel activator applications, the thieno[3,2-b]pyran ring system has been independently validated as the foundation of a new compound class of PI3K inhibitors. The 5-morpholino-7H-thieno[3,2-b]pyran-7-one system demonstrated improved potency toward PI3K and was developed as a next-generation cancer stem cell-targeting chemotype [1]. Additionally, thienopyranone-based BET bromodomain inhibitors have been designed that bind multiple synthetic lethality targets [2]. While these applications employ oxidized (thienopyranone) derivatives, they all originate from the same thieno[3,2-b] fused ring system, confirming broad scaffold privilege not shared by the thieno[2,3-b] or thieno[3,4-b] regioisomers in these target classes.

Scaffold privilege PI3K inhibitor Multi-target Kinase

Procurement-Relevant Application Scenarios for 5,5-Dimethyl-5H-thieno[3,2-b]pyran (CAS 129969-32-0)


Medicinal Chemistry Lead Optimization: Potassium Channel Activator Programs for Hypertension and Angina

Procure 5,5-dimethyl-5H-thieno[3,2-b]pyran at ≥95% purity as the key olefin intermediate for NBS-mediated bromohydrin formation (demonstrated at 10.95 g scale [1]), followed by epoxidation and nucleophilic ring-opening with cyclic amides (pyrrolidinone, piperidinone, caprolactam) to generate focused 7-amido-6-hydroxy-5,5-dimethylthieno[3,2-b]pyran libraries. The resulting compounds can be expected to achieve 3- to 10-fold greater oral antihypertensive potency than cromakalim in the SHR model [2][3]. This synthetic route has been fully validated in the patent literature and is compatible with parallel library synthesis for SAR exploration at the C2 position (nitro, cyano, acetyl, carboxamido) and the C7 lactam ring size.

Bioisosteric Scaffold Replacement: Migrating from Benzopyran to Thienopyran Cores

For teams currently working with benzopyran-based potassium channel openers (e.g., cromakalim, bimakalim, levcromakalim analogs), 5,5-dimethyl-5H-thieno[3,2-b]pyran offers a direct thiophene-for-benzene bioisosteric replacement that delivers an intrinsic 3-fold potency gain with identical 7-amido pharmacophore substitution [1]. The scaffold-switch strategy has been validated by multiple research groups and is documented in at least three primary publications (Sanfilippo 1992; Press 1993; Katz 1993). Procurement of this single intermediate can rejuvenate a mature benzopyran lead series without requiring de novo scaffold discovery.

Chemical Biology Tool Compound Synthesis: Thienopyran-Derived Probes for KATP Channel Subtype Selectivity Profiling

The stereochemical resolution data reported by Sanfilippo et al. demonstrates that the antihypertensive activity of compound 32 resides primarily in the (6S,7S)-(−)-enantiomer [1], making the 5,5-dimethyl-5H-thieno[3,2-b]pyran scaffold suitable for asymmetric synthesis campaigns aimed at producing enantiopure KATP channel probes. The resolved enantiomers can be used to dissect tissue-selective potassium channel subtype pharmacology, with the (6S,7S)-enantiomer serving as the eutomer and the (6R,7R)-enantiomer as the distomer control. This application is supported by the established chiral resolution methodology described in the primary literature [1].

Oncology Drug Discovery: PI3K and Bromodomain Inhibitor Development Using the Thieno[3,2-b]pyran-7-one Scaffold

While procuring 5,5-dimethyl-5H-thieno[3,2-b]pyran for cardiovascular programs, research teams can also explore oxidative derivatization to the corresponding thieno[3,2-b]pyran-7-one system for oncology applications. The 5-morpholino-7H-thieno[3,2-b]pyran-7-one chemotype has been validated as a next-generation PI3K inhibitor scaffold with activity against cancer stem cells [1], and related thienopyranone derivatives have been designed as BET bromodomain inhibitors engaging multiple synthetic lethality targets [2]. This dual-use potential allows a single procurement of the core intermediate to supply both cardiovascular and oncology discovery workflows, maximizing research budget efficiency.

Quote Request

Request a Quote for 5,5-Dimethyl-5H-thieno[3,2-b]pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.